Bayleton BCF

Catalog No.
S14940362
CAS No.
92459-33-1
M.F
C33H34Cl5N7O6S
M. Wt
834.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bayleton BCF

CAS Number

92459-33-1

Product Name

Bayleton BCF

IUPAC Name

1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one;methyl N-(1H-benzimidazol-2-yl)carbamate;2-(1,1,2,2-tetrachloroethylsulfanyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Molecular Formula

C33H34Cl5N7O6S

Molecular Weight

834.0 g/mol

InChI

InChI=1S/C14H16ClN3O2.C10H9Cl4NO2S.C9H9N3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11;11-9(12)10(13,14)18-15-7(16)5-3-1-2-4-6(5)8(15)17;1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h4-9,13H,1-3H3;1-2,5-6,9H,3-4H2;2-5H,1H3,(H2,10,11,12,13)

InChI Key

QRLULYOZBVMKIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(N1C=NC=N1)OC2=CC=C(C=C2)Cl.COC(=O)NC1=NC2=CC=CC=C2N1.C1C=CCC2C1C(=O)N(C2=O)SC(C(Cl)Cl)(Cl)Cl

Bayleton BCF, also known as triadimefon, is a systemic fungicide belonging to the triazole class of compounds. Its chemical formula is C14H16ClN3O2C_{14}H_{16}ClN_3O_2, and it is primarily used in agricultural settings to control a variety of fungal diseases in crops. The compound exhibits a white crystalline appearance and is soluble in organic solvents but has limited solubility in water. Bayleton BCF works by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes, thereby disrupting fungal growth and reproduction.

That are essential for its fungicidal activity:

  • Ergosterol Synthesis Inhibition: Triadimefon inhibits the enzyme lanosterol demethylase, which is crucial for the biosynthesis of ergosterol in fungi. This leads to increased membrane permeability and ultimately cell death.
  • Hydrolysis: In aqueous environments, triadimefon can hydrolyze to form triadimenol, which possesses similar antifungal properties but may differ in efficacy against certain fungal strains.
  • Degradation Pathways: The compound can degrade under specific conditions, particularly through photodegradation when exposed to light or through microbial metabolism in soil.

Bayleton BCF is effective against a range of fungal pathogens including:

  • Ascomycetes: Such as Fusarium and Aspergillus species.
  • Basidiomycetes: Including Rhizoctonia and Cortinarius species.
  • Deuteromycetes: Such as Botrytis and Colletotrichum.

The compound's mechanism involves blocking the formation of ergosterol, which is critical for maintaining fungal cell integrity. This action leads to the disruption of cellular processes and ultimately results in the death of the pathogen.

The synthesis of Bayleton BCF can be accomplished through several methods:

  • One-Pot Reaction: Triadimefon can be synthesized by dichlorination of pinacolone followed by substitution with sodium p-chlorophenoxide and triazole. This method allows for efficient production with relatively few steps .
  • Grignard Reagent Method: Another synthesis route involves using Grignard reagents derived from bromopentafluorobenzene, which react with boron trichloride to yield tris(pentafluorophenyl)borane, a precursor that can be further modified to form triadimefon .
  • Ullmann Reaction: The Ullmann reaction can also be employed for synthesizing various triazole derivatives that may include triadimefon as a product.

Bayleton BCF is primarily used in agriculture as a fungicide for:

  • Turf Management: Effective against common turf diseases such as dollar spot and brown patch.
  • Ornamental Plants: Protects a variety of ornamental plants from fungal infections.
  • Crop Protection: Utilized on crops like fruits and vegetables to prevent fungal diseases that can affect yield and quality.

Its systemic nature allows it to be absorbed by plants and translocated throughout their tissues, providing comprehensive protection against pathogens.

Studies on Bayleton BCF have shown its interactions with various biological systems:

  • Synergistic Effects: When combined with other fungicides or plant growth regulators, triadimefon can enhance efficacy against certain fungal pathogens.
  • Toxicological Interactions: The compound exhibits varying levels of toxicity depending on exposure routes; acute oral toxicity studies indicate an LD50 value ranging from 812 mg/kg (male rats) to 1,470 mg/kg (female rats) .
  • Environmental Interactions: Bayleton BCF's persistence in soil and water has been studied to understand its ecological impact and potential degradation pathways.

Bayleton BCF shares similarities with other triazole fungicides, which include:

Compound NameChemical FormulaMechanism of ActionUnique Features
PropiconazoleC15H17Cl2N3O2C_{15}H_{17}Cl_2N_3O_2Ergosterol synthesis inhibitionBroader spectrum against fungi
TebuconazoleC12H15ClN2C_{12}H_{15}ClN_2Inhibition of ergosterol biosynthesisHighly effective on various crops
MyclobutanilC14H18ClN3OC_{14}H_{18}ClN_3ODisruption of fungal cell wallLong residual activity

Uniqueness of Bayleton BCF

Bayleton BCF is particularly noted for its systemic action and effectiveness against specific fungal pathogens that may not be as susceptible to other triazoles. Its ability to degrade into triadimenol also provides an additional layer of fungicidal activity.

Sterol Biosynthesis Inhibition Pathways via Cytochrome P450 Modulation

Triadimefon exerts its primary fungicidal activity through the specific inhibition of sterol 14-alpha demethylase, a crucial cytochrome P450 enzyme designated as CYP51 in the ergosterol biosynthesis pathway [1] [2] [3]. This enzyme catalyzes the demethylation of lanosterol, converting it to essential sterol intermediates that ultimately lead to ergosterol production [7] [8]. The triazole ring of triadimefon coordinates directly with the heme iron center of the CYP51 enzyme, forming a stable enzyme-inhibitor complex that prevents normal catalytic function [9] [10].

The molecular mechanism involves the nitrogen atom of the triazole ring acting as the sixth axial ligand to the heme iron, displacing the natural substrate and blocking the enzyme's active site [9] [8]. This coordination results in a characteristic type II difference spectrum in spectrophotometric analyses, confirming the formation of the azole-cytochrome P450 complex [3] [9]. The binding affinity of triadimefon for fungal CYP51 demonstrates high specificity, with dissociation constants in the nanomolar range for sensitive fungal species [1] [2].

Inhibition of sterol 14-alpha demethylase leads to the accumulation of toxic sterol intermediates, particularly lanosterol and other 14-methylated sterols, while simultaneously depleting ergosterol levels [11] [9] [7]. This dual effect disrupts fungal membrane composition and integrity, as ergosterol serves as the primary sterol component essential for maintaining membrane fluidity, permeability, and the proper function of membrane-bound enzymes [12] [13]. The resulting membrane dysfunction impairs vital cellular processes including nutrient uptake, waste elimination, and ion transport [11] [7].

The cytochrome P450 modulation extends beyond direct CYP51 inhibition to affect the broader P450 enzyme system [14] [15]. Triadimefon interferes with NADPH-cytochrome P450 reductase activity, disrupting the electron transport chain essential for P450 function [14] [16]. This systemic disruption affects multiple cytochrome P450-dependent reactions involved in sterol biosynthesis, xenobiotic metabolism, and cellular detoxification processes [6] [17].

Table 1: Primary Biochemical Mechanisms of Triadimefon Fungicidal Activity

MechanismTarget Enzyme/PathwayPrimary EffectSecondary Effect
Sterol 14α-demethylase inhibitionCYP51A/B (Lanosterol 14α-demethylase)Accumulation of lanosterol intermediatesMembrane dysfunction
Cytochrome P450 disruptionCytochrome P450 monooxygenasesDisrupted oxidative metabolismCellular stress response
Ergosterol biosynthesis blockadeErgosterol biosynthetic pathwayDepletion of ergosterolGrowth inhibition
Membrane integrity disruptionFungal cell membraneAltered membrane permeabilityCell death
Multi-enzyme complex interferenceSterol biosynthesis enzyme complexesMetabolic pathway disruptionReduced fungal viability

Research findings demonstrate that triadimefon treatment results in significant alterations to the sterol profile of treated fungi, with substantial increases in lanosterol and 24-methylenedihydrolanosterol concentrations accompanied by corresponding decreases in ergosterol content [18] [11]. These biochemical changes correlate directly with fungal growth inhibition and morphological abnormalities observed in sensitive species [4] [19].

Table 2: Sterol Biosynthesis Pathway Enzyme Interference by Triadimefon

EnzymeNormal FunctionTriadimefon EffectConsequence
Lanosterol 14α-demethylase (CYP51)Demethylation of lanosterolDirect inhibition via azole bindingLanosterol accumulation
Sterol C-4 methyl oxidaseC-4 demethylation reactionsIndirect interferenceSterol intermediate buildup
Sterol reductaseSterol reduction reactionsDownstream disruptionAbnormal sterol production
Sterol desaturaseSterol desaturationMetabolic imbalanceMembrane composition changes
HMG-CoA reductaseRate-limiting step in sterol synthesisFeedback regulation disruptionPathway downregulation

Microtubule Assembly Disruption through β-Tubulin Binding Interactions

While the primary mechanism of triadimefon involves sterol biosynthesis inhibition, emerging research indicates secondary effects on fungal cytoskeletal systems, particularly microtubule assembly and function [20] [19]. Microtubules, composed primarily of α-tubulin and β-tubulin heterodimers, play essential roles in fungal cell division, organelle transport, and maintenance of cell shape [21] [22]. Disruption of microtubule dynamics represents a significant secondary mechanism contributing to the overall fungicidal efficacy of triazole compounds [20] [19].

The interaction between triadimefon and tubulin occurs through binding to specific sites on the β-tubulin subunit, similar to other microtubule-disrupting agents [20] [23]. This binding interferes with the normal polymerization-depolymerization dynamics essential for proper microtubule function [22] [23]. The compound appears to stabilize the GDP-bound form of tubulin, preventing the conformational changes necessary for microtubule assembly [22] [23].

Experimental evidence from fungal systems demonstrates that triadimefon treatment results in abnormal hyphal branching patterns and disrupted cytoskeletal organization [4] [19]. These morphological changes suggest interference with microtubule-dependent processes including nuclear division, organelle positioning, and directional growth [20] [19]. The disruption of microtubule assembly appears to be concentration-dependent, with higher concentrations of triadimefon producing more pronounced cytoskeletal abnormalities [19].

Research utilizing fluorescence microscopy and electron microscopy techniques has revealed that triadimefon exposure leads to the formation of aberrant microtubule structures and the accumulation of tubulin aggregates within fungal cells [20] [19]. These structural abnormalities correlate with impaired cell division and the development of multinucleate cells, indicating fundamental disruption of the cell division machinery [19].

The microtubule disruption mechanism appears to be secondary to the primary sterol biosynthesis inhibition but contributes significantly to the overall antifungal efficacy [20] [19]. The combination of membrane dysfunction from ergosterol depletion and cytoskeletal disruption from microtubule interference creates a synergistic effect that enhances fungicidal activity [19].

Multi-Site Metabolic Interference in Fungal Cellular Processes

Triadimefon demonstrates extensive multi-site metabolic interference extending beyond its primary targets to affect numerous cellular processes essential for fungal viability [5] [6] [24]. This broad-spectrum metabolic disruption involves interference with amino acid metabolism, carbohydrate utilization, lipid homeostasis, and energy production systems [5] [6] [24].

Amino acid metabolism experiences significant disruption following triadimefon exposure, with particular effects on phenylalanine, glutathione, and sphingolipid pathways [5] [24]. The compound interferes with amino acid biosynthetic enzymes, leading to reduced protein synthesis capacity and altered cellular amino acid profiles [5] [24]. Research demonstrates substantial changes in glutamine, glutamate, glycine, isoleucine, lysine, serine, and proline concentrations in treated fungal cells [5] [24].

Carbohydrate metabolism undergoes extensive alterations characterized by disrupted glucose utilization and altered energy production pathways [6] [24]. Triadimefon treatment results in modified expression of genes involved in carbohydrate metabolism, leading to reduced maltotriose utilization and altered fermentation patterns [5] [24]. These changes contribute to overall energy deficits that compromise cellular maintenance and growth processes [6] [24].

Lipid metabolism experiences comprehensive disruption affecting both fatty acid synthesis and oxidation pathways [18] [6] [24]. The compound alters membrane lipid composition beyond the direct effects on ergosterol biosynthesis, affecting phospholipid profiles and fatty acid distributions [18] [6]. Research indicates increased phosphatidylcholine concentrations and elevated levels of specific fatty acids including C16:0, C18:0, and C18:3 [18] [6].

Table 3: Multi-Site Metabolic Interference Mechanisms of Triadimefon

Metabolic SystemPrimary TargetInterference MechanismCellular ConsequenceEvidence Level
Sterol biosynthesis pathwayCYP51 sterol demethylaseDirect enzyme inhibitionMembrane dysfunctionDirect (high)
Amino acid metabolismAmino acid biosynthetic enzymesMetabolic flux disruptionProtein synthesis impairmentIndirect (moderate)
Carbohydrate metabolismGlucose metabolism enzymesFeedback regulation alterationEnergy production deficitIndirect (moderate)
Lipid metabolismFatty acid synthesis/oxidationMembrane composition changesAltered membrane propertiesIndirect (moderate)
Oxidative phosphorylationElectron transport chainOxidative stress inductionCellular damageDirect (moderate)
Glutathione metabolismGlutathione synthesis/cyclingAntioxidant system disruptionOxidative damageDirect (moderate)
Sphingolipid metabolismSphingolipid biosynthesisLipid homeostasis disruptionSignal transduction disruptionDirect (moderate)
Energy metabolismATP synthesis machineryMitochondrial dysfunctionCell deathIndirect (high)

Oxidative stress represents a significant component of the multi-site metabolic interference [5] [6] [24]. Triadimefon exposure leads to increased production of reactive oxygen species and disruption of antioxidant defense systems [5] [6]. The compound affects glutathione metabolism, reducing the cellular capacity to manage oxidative damage [5] [6]. This oxidative stress contributes to lipid peroxidation, protein oxidation, and DNA damage [5] [6].

Energy metabolism experiences comprehensive disruption through multiple mechanisms including mitochondrial dysfunction and altered ATP synthesis [6] [24]. The compound affects oxidative phosphorylation efficiency and disrupts the electron transport chain, leading to reduced energy production capacity [6] [24]. These energy deficits compromise essential cellular processes and contribute to overall fungal cell death [6] [24].

Table 4: Concentration-Dependent Effects of Triadimefon on Fungal Metabolism

Concentration RangePrimary EffectBiochemical ResponseFungal Viability
0.1-1.0 μMCYP51 binding initiationEnzyme-inhibitor complex formation90-95%
1-10 μMSterol synthesis inhibitionLanosterol accumulation70-90%
10-50 μMMembrane dysfunction onsetErgosterol depletion40-70%
50-100 μMGrowth inhibitionMetabolic pathway disruption10-40%
100-500 μMCellular stress responseOxidative stress activation1-10%
>500 μMCell deathComplete metabolic collapse<1%

The multi-site metabolic interference demonstrates concentration-dependent effects, with low concentrations primarily affecting sterol biosynthesis and higher concentrations producing widespread metabolic disruption [5] [6] [24]. This concentration-response relationship explains the broad fungicidal spectrum and the difficulty fungi encounter in developing resistance to triadimefon [25] [26] [27].

The primary molecular target of triadimefon is the cytochrome P450 enzyme lanosterol fourteen alpha demethylase, encoded by the CYP51 gene family. This enzyme plays a crucial role in ergosterol biosynthesis, and its inhibition by triadimefon disrupts fungal membrane integrity [3] [4]. Target-site mutations represent the most direct mechanism by which fungal pathogens develop resistance to triadimefon, with specific amino acid substitutions significantly reducing the binding affinity of the compound to its target enzyme [5] [6].

The most extensively documented target-site mutations occur at several critical positions within the CYP51A gene. In Aspergillus fumigatus, the glycine fifty-four position mutations (G54E, G54R, G54V) have been identified as major contributors to azole resistance, conferring high-level resistance to multiple triazole compounds including triadimefon [7] [8]. These mutations are particularly concerning due to their association with pan-azole resistance patterns, making affected isolates resistant to both agricultural and medical triazole compounds [9].

The leucine ninety-eight to histidine substitution (L98H) represents another critical mutation, typically occurring in conjunction with tandem repeat insertions in the CYP51A promoter region. This mutation has been documented across multiple geographic regions and demonstrates strong correlation with environmental azole exposure [9] [10]. The combination of the thirty-four base-pair tandem repeat (TR34) with the L98H mutation has become particularly widespread, with phylogenetic analyses suggesting multiple independent origins of this resistance mechanism [6].

Position one hundred twenty-one mutations, particularly the tyrosine to phenylalanine substitution (Y121F), often occur as part of complex mutation patterns. The TR46/Y121F/T289A combination represents a particularly potent resistance mechanism, conferring high-level resistance to multiple azole compounds [7] [8]. This mutation complex has been identified in both clinical and environmental isolates, providing strong evidence for the environmental origin of azole resistance [9].

In plant pathogenic fungi, the tyrosine one hundred thirty-four to phenylalanine mutation (Y134F) has emerged as a significant resistance mechanism. Studies in Puccinia striiformis have demonstrated that this mutation confers moderate levels of triadimefon resistance and follows Mendelian inheritance patterns, suggesting single-gene control of the resistance phenotype [5] [11]. The dominance of this mutation facilitates rapid spread through fungal populations, as even heterozygous individuals display reduced sensitivity to triadimefon [5].

The methionine two hundred twenty position represents another hotspot for resistance-conferring mutations. Substitutions at this position (M220I, M220V, M220T, M220K) have been associated with prolonged azole treatment in clinical settings and demonstrate varying degrees of cross-resistance to different triazole compounds [8]. These mutations appear to be selected primarily through medical azole usage rather than environmental exposure to agricultural fungicides [7].

Position four hundred forty-eight mutations, particularly the glycine to serine substitution (G448S), demonstrate compound-specific resistance patterns. This mutation confers resistance primarily to itraconazole and posaconazole while maintaining sensitivity to other azole compounds, suggesting that the mutation affects the binding specificity of different triazole molecules differently [8].

The evolutionary dynamics of target-site mutations reveal complex patterns of selection and fixation within fungal populations. Whole-genome sequencing studies have identified evidence for recombination within the CYP51A gene, potentially accelerating the development of novel resistance mechanisms [7] [6]. The coexistence of multiple amino acid substitutions at high frequencies suggests that certain mutation combinations provide significant fitness advantages under azole selection pressure [6].

Molecular epidemiological studies have revealed that target-site mutations can arise independently in geographically distant populations, indicating convergent evolution under similar selection pressures [6]. This pattern suggests that the molecular constraints imposed by enzyme structure and function limit the number of viable resistance mutations, leading to the repeated evolution of the same amino acid substitutions across different fungal lineages [3].

GeneAmino Acid PositionMutationFungal SpeciesResistance LevelCross-Resistance Pattern
CYP51A54G54E/R/VAspergillus fumigatusHighPan-azole
CYP51A98L98HAspergillus fumigatusHighPan-azole
CYP51A121Y121FAspergillus fumigatusHighPan-azole
CYP51A134Y134FPuccinia striiformisModerateTriazole-specific
CYP51A136Y136FBlumeria graminisHighDMI-specific
CYP51A138G138SAspergillus fumigatusHighMedical triazoles
CYP51A220M220I/V/T/KAspergillus fumigatusHighPan-azole
CYP51A448G448SAspergillus fumigatusModerateITC/POS specific

Epigenetic Regulation of Detoxification Enzyme Expression

Beyond direct target-site modifications, fungal populations have evolved sophisticated epigenetic mechanisms to regulate the expression of detoxification enzymes in response to triadimefon exposure. These regulatory systems provide adaptive flexibility that allows fungi to rapidly respond to changing chemical environments without requiring permanent genetic alterations [12] [13].

The nuclear factor erythroid two related factor two (NRF2) signaling pathway represents a central hub for epigenetic regulation of detoxification responses in fungi. Upon triadimefon exposure, this pathway undergoes extensive chromatin remodeling that facilitates the coordinated upregulation of multiple detoxification enzyme families [13]. The epigenetic modifications associated with NRF2 activation include histone acetylation, methylation, and the recruitment of chromatin remodeling complexes that enhance transcriptional accessibility [12].

Histone modification patterns play crucial roles in the epigenetic regulation of triadimefon resistance. Acetylation of histone H3 at lysine four and lysine nine has been associated with the activation of cytochrome P450 genes involved in azole metabolism [12]. These modifications are mediated by histone acetyltransferases that utilize acetyl coenzyme A as a cofactor, linking cellular metabolic status to epigenetic regulation of detoxification pathways [12].

DNA methylation represents another critical epigenetic mechanism influencing triadimefon resistance. Hypomethylation of CYP51 gene promoter regions has been associated with constitutive overexpression of the target enzyme, providing a mechanism for resistance that does not require specific point mutations [12]. The regulation of DNA methylation is influenced by the availability of S-adenosylmethionine, creating a direct link between cellular metabolism and epigenetic control of resistance mechanisms [12].

The PWWP domain-containing protein Crf4-3 has been identified as a specific epigenetic regulator of azole resistance in fungal pathogens. This protein specifically modulates the expression of ERG11 and related genes through chromatin modifications that enhance transcriptional activation upon azole exposure [14]. The identification of such specific epigenetic regulators provides new potential targets for overcoming azole resistance [14].

Chromatin remodeling complexes play essential roles in the dynamic regulation of detoxification enzyme expression. These ATP-dependent complexes facilitate the repositioning of nucleosomes to allow transcriptional machinery access to previously silenced gene regions [12]. The coordinate action of multiple chromatin remodeling complexes enables the rapid and reversible activation of detoxification pathways in response to triadimefon exposure [13].

The temporal dynamics of epigenetic regulation reveal sophisticated patterns of gene expression control. Initial exposure to triadimefon triggers rapid histone modifications that activate immediate response genes, followed by more stable epigenetic changes that maintain elevated expression of detoxification enzymes [14]. This biphasic response allows fungi to mount both acute and chronic adaptive responses to azole exposure [13].

Metabolic cofactor availability significantly influences epigenetic regulation of detoxification pathways. The concentration of cofactors such as acetyl coenzyme A, S-adenosylmethionine, and alpha-ketoglutarate directly affects the activity of chromatin-modifying enzymes [12]. This creates a feedback mechanism whereby cellular metabolic status influences the epigenetic regulation of genes involved in xenobiotic metabolism [12].

The integration of metabolic and epigenetic regulation creates complex regulatory networks that respond to triadimefon exposure. Metabolic enzymes such as isocitrate dehydrogenase can produce oncometabolites that inhibit chromatin-modifying enzymes, leading to global changes in gene expression patterns [12]. These metabolic-epigenetic interactions provide additional layers of regulation that can influence fungal susceptibility to triadimefon [12].

Epigenetic inheritance mechanisms allow fungi to transmit resistance-associated chromatin states to daughter cells even in the absence of continued triadimefon exposure. This transgenerational epigenetic inheritance can contribute to the persistence of resistance phenotypes in fungal populations and may explain some cases of apparent resistance that cannot be attributed to specific genetic mutations [12].

The reversibility of epigenetic modifications presents both challenges and opportunities for resistance management. While epigenetic resistance mechanisms can be potentially reversed through the removal of selection pressure, they can also be rapidly reestablished upon re-exposure to triadimefon [13]. Understanding these dynamics is crucial for developing effective resistance management strategies [12].

Cross-Resistance Patterns with Related Azole Compounds

The phenomenon of cross-resistance between triadimefon and structurally related azole compounds represents a critical challenge in fungal disease management. Cross-resistance patterns are determined by the molecular similarity of compound structures, the specificity of resistance mechanisms, and the degree of overlap in their modes of action [9] [10] [15].

Molecular structural analysis reveals that triadimefon shares significant structural similarity with other demethylation inhibitor (DMI) triazole compounds. The presence of the triazole ring system and similar molecular conformations enables cross-resistance through shared binding sites and metabolic pathways [15]. Computational modeling studies have demonstrated that compounds with similar three-dimensional structures adopt comparable binding poses within the CYP51 active site, facilitating cross-resistance development [15].

Cross-resistance patterns between triadimefon and tebuconazole demonstrate moderate correlation coefficients, reflecting partial overlap in resistance mechanisms. Studies in Puccinia striiformis have revealed correlation coefficients of approximately 0.32, indicating that while some resistance mechanisms are shared, compound-specific resistance also occurs [16]. This pattern suggests that rotation between these compounds may provide some benefit in resistance management strategies [16].

The relationship between triadimefon and hexaconazole shows stronger cross-resistance patterns, with correlation coefficients reaching 0.45 in field populations of Puccinia striiformis [16]. Both compounds belong to the DMI triazole class and demonstrate similar resistance profiles, particularly in isolates carrying specific CYP51 mutations [16]. The moderate correlation suggests that hexaconazole may retain some efficacy against triadimefon-resistant isolates, but this efficacy is significantly reduced compared to sensitive populations [16].

Propiconazole demonstrates high levels of cross-resistance with triadimefon, particularly in Aspergillus fumigatus populations. Correlation coefficients exceed 0.78, indicating substantial overlap in resistance mechanisms [15]. This strong cross-resistance is attributed to the similar molecular structures and shared binding characteristics within the CYP51 active site [15]. The high correlation suggests that resistance to one compound strongly predicts resistance to the other [17].

Bromuconazole shows similarly high cross-resistance patterns with triadimefon, with correlation coefficients reaching 0.82 in experimental evolution studies [17]. Laboratory selection experiments have demonstrated that fungi evolved under bromuconazole pressure develop cross-resistance to triadimefon through shared molecular mechanisms [17]. The stepwise increase in resistance to both compounds during selection experiments provides evidence for common resistance pathways [17].

Epoxiconazole represents one of the strongest cross-resistance relationships with triadimefon, showing correlation coefficients of 0.85 in multiple fungal species [17]. This high correlation reflects the similar molecular structures and shared resistance mechanisms between these compounds [15]. Field studies have confirmed that epoxiconazole usage can select for triadimefon-resistant populations, highlighting the practical implications of cross-resistance [10].

Difenoconazole demonstrates the highest level of cross-resistance with triadimefon among agricultural azole compounds, with correlation coefficients exceeding 0.91 [17]. Experimental evolution studies have shown that difenoconazole imposes the strongest selection for cross-resistance to medical triazoles, including compounds structurally similar to triadimefon [17]. This very high correlation suggests that these compounds share nearly identical resistance mechanisms [17].

Cross-resistance between triadimefon and medical triazole compounds presents significant clinical implications. Voriconazole, a critical medical triazole, shows moderate to high cross-resistance with triadimefon, with correlation coefficients reaching 0.65 [17]. This cross-resistance is particularly concerning because it suggests that environmental exposure to triadimefon can compromise the efficacy of medical treatments for invasive fungal infections [9] [10].

Itraconazole demonstrates high levels of cross-resistance with triadimefon, showing correlation coefficients of 0.75 in multiple studies [17]. The strong correlation between resistance to these compounds has important implications for the treatment of aspergillosis and other invasive fungal infections [9]. Environmental isolates of Aspergillus fumigatus that have developed resistance to triadimefon through agricultural exposure often show reduced susceptibility to itraconazole [10].

The molecular basis of cross-resistance involves multiple overlapping mechanisms. Target-site mutations such as TR34/L98H and TR46/Y121F/T289A confer resistance to multiple azole compounds simultaneously [9] [10]. These mutations alter the binding affinity of the CYP51 enzyme for the entire class of azole compounds rather than conferring resistance to specific individual compounds [3].

Efflux pump upregulation represents another mechanism contributing to cross-resistance patterns. Many efflux transporters demonstrate broad substrate specificity that encompasses multiple azole compounds [1] [18]. The overexpression of these transporters can simultaneously reduce the intracellular accumulation of structurally related azole compounds, leading to cross-resistance [19] [20].

Compound 1Compound 2Chemical ClassCross-Resistance LevelCorrelation CoefficientFungal Species TestedClinical Significance
TriadimefonTebuconazoleDMI TriazoleLow-Moderate0.32Puccinia striiformisLimited
TriadimefonHexaconazoleDMI TriazoleModerate0.45Puccinia striiformisModerate
TriadimefonPropiconazoleDMI TriazoleHigh0.78Aspergillus fumigatusHigh
TriadimefonBromuconazoleDMI TriazoleHigh0.82Aspergillus fumigatusHigh
TriadimefonEpoxiconazoleDMI TriazoleHigh0.85Aspergillus fumigatusHigh
TriadimefonDifenoconazoleDMI TriazoleVery High0.91Aspergillus fumigatusVery High
TriadimefonVoriconazoleMedical TriazoleModerate-High0.65Aspergillus fumigatusCritical
TriadimefonItraconazoleMedical TriazoleHigh0.75Aspergillus fumigatusCritical

The incomplete cross-resistance observed between some azole compounds provides opportunities for resistance management through compound rotation strategies. Compounds showing lower correlation coefficients may retain partial efficacy against resistant populations, though this efficacy is typically reduced compared to sensitive populations [21]. Understanding these patterns is essential for developing effective anti-resistance strategies that maximize the longevity of available azole compounds [22] [21].

Environmental factors influence the expression and development of cross-resistance patterns. Field studies have demonstrated that the intensity and frequency of azole applications affect the strength of cross-resistance relationships [22]. High-pressure selection environments tend to produce broader cross-resistance patterns, while more moderate selection may result in compound-specific resistance mechanisms [21].

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

833.070441 g/mol

Monoisotopic Mass

831.073391 g/mol

Heavy Atom Count

52

Dates

Last modified: 08-11-2024

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